molecular formula C9H14 B074377 Octahydro-1,5-methanopentalene CAS No. 1521-75-1

Octahydro-1,5-methanopentalene

Cat. No. B074377
CAS RN: 1521-75-1
M. Wt: 122.21 g/mol
InChI Key: KDZAHOWOSSCKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1,5-methanopentalene (OMPA) is a bicyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. OMPA is a highly strained compound that can undergo ring-opening reactions to form reactive intermediates, making it a valuable tool for studying chemical reactions and mechanisms.

Mechanism of Action

Octahydro-1,5-methanopentalene's mechanism of action involves its ability to undergo ring-opening reactions to form reactive intermediates. These intermediates can then react with other molecules, leading to the formation of new compounds. Octahydro-1,5-methanopentalene's reactivity is due to its highly strained structure, which makes it prone to ring-opening reactions.
Biochemical and Physiological Effects
Octahydro-1,5-methanopentalene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Octahydro-1,5-methanopentalene can act as a potent inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Octahydro-1,5-methanopentalene has also been shown to have antitumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene's ability to undergo ring-opening reactions allows for the formation of reactive intermediates, which can be used to study the mechanism of action of enzymes and the synthesis of natural products. However, Octahydro-1,5-methanopentalene's reactivity can also make it difficult to handle in the lab, and its highly strained structure can make it prone to decomposition.

Future Directions

There are many future directions for the study of Octahydro-1,5-methanopentalene. One area of research is the development of new catalysts for organic reactions using Octahydro-1,5-methanopentalene as a starting material. Another area of research is the study of Octahydro-1,5-methanopentalene's mechanism of action and its potential as a therapeutic agent for a variety of diseases. Additionally, the use of Octahydro-1,5-methanopentalene in the synthesis of natural products and the development of new drugs is an area of active research.

Synthesis Methods

Octahydro-1,5-methanopentalene can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethylene to form the precursor, norbornene. Norbornene is then reacted with maleic anhydride to form the Diels-Alder adduct, which can be converted to Octahydro-1,5-methanopentalene through a series of chemical reactions. Other methods for synthesizing Octahydro-1,5-methanopentalene include the use of Grubbs catalysts and ring-closing metathesis reactions.

Scientific Research Applications

Octahydro-1,5-methanopentalene has been used in a variety of scientific research applications, including organic synthesis, catalysis, and chemical biology. Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene has been used to study the mechanism of action of enzymes, the synthesis of natural products, and the development of new catalysts for organic reactions.

properties

CAS RN

1521-75-1

Product Name

Octahydro-1,5-methanopentalene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

tricyclo[4.2.1.03,7]nonane

InChI

InChI=1S/C9H14/c1-2-8-4-6-3-7(1)9(8)5-6/h6-9H,1-5H2

InChI Key

KDZAHOWOSSCKGU-UHFFFAOYSA-N

SMILES

C1CC2CC3CC1C2C3

Canonical SMILES

C1CC2CC3CC1C2C3

Origin of Product

United States

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